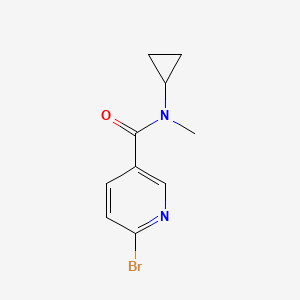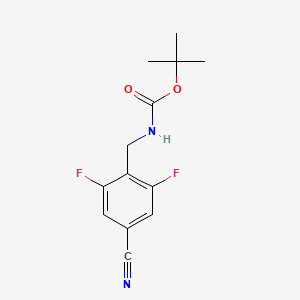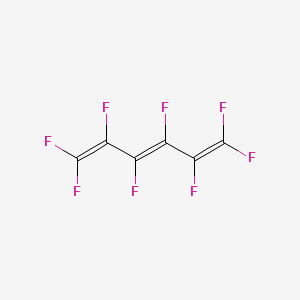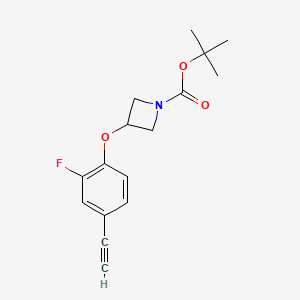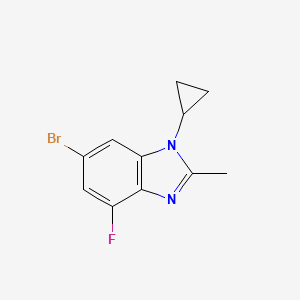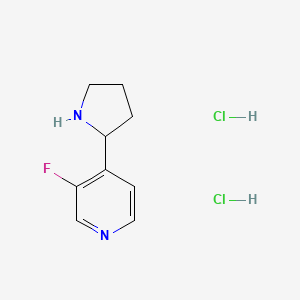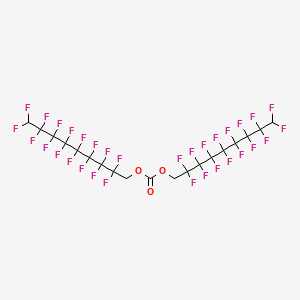
Bis(1H,1H,9H-perfluorononyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1H,1H,9H-perfluorononyl) carbonate is a fluorinated organic compound with the molecular formula C_20H_10F_18O_3 and a molecular weight of 890.20 g/mol . This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H,9H-perfluorononyl) carbonate typically involves the reaction of perfluorononyl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Bis(1H,1H,9H-perfluorononyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form perfluorononyl alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the reaction rate being influenced by the pH of the solution.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include perfluorononyl derivatives with different functional groups.
Hydrolysis Products: The primary products of hydrolysis are perfluorononyl alcohol and carbon dioxide.
科学研究应用
Bis(1H,1H,9H-perfluorononyl) carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce perfluorononyl groups into molecules, enhancing their stability and hydrophobicity.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes due to its unique properties.
Medicine: Investigated for its potential use in drug delivery systems, where its stability and resistance to metabolic degradation are advantageous.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal and chemical stability.
作用机制
The mechanism by which Bis(1H,1H,9H-perfluorononyl) carbonate exerts its effects is primarily through its ability to form stable, hydrophobic interactions with other molecules. The perfluorononyl groups provide a high degree of fluorination, which enhances the compound’s resistance to chemical and thermal degradation. This stability is crucial for its applications in various fields, including materials science and pharmaceuticals.
相似化合物的比较
Similar Compounds
- Bis(1H,1H,9H-perfluorononyl) ether
- Bis(1H,1H,9H-perfluorononyl) ketone
- Bis(1H,1H,9H-perfluoronononyl) ester
Uniqueness
Compared to similar compounds, Bis(1H,1H,9H-perfluoronononyl) carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability. The presence of the carbonate group allows for specific chemical transformations that are not possible with ethers, ketones, or esters. Additionally, the high degree of fluorination in Bis(1H,1H,9H-perfluoronononyl) carbonate provides exceptional thermal and chemical resistance, making it a valuable compound for advanced applications.
属性
分子式 |
C19H6F32O3 |
|---|---|
分子量 |
890.2 g/mol |
IUPAC 名称 |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) carbonate |
InChI |
InChI=1S/C19H6F32O3/c20-3(21)8(28,29)12(36,37)16(44,45)18(48,49)14(40,41)10(32,33)6(24,25)1-53-5(52)54-2-7(26,27)11(34,35)15(42,43)19(50,51)17(46,47)13(38,39)9(30,31)4(22)23/h3-4H,1-2H2 |
InChI 键 |
HSRAOQHBGBPONG-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


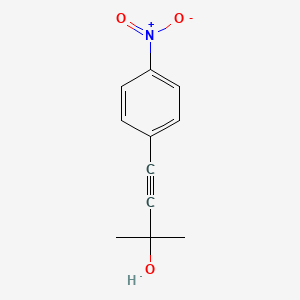
![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)
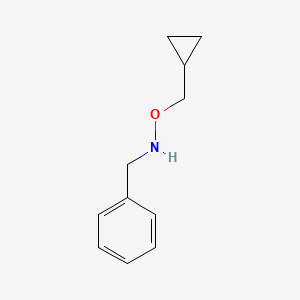

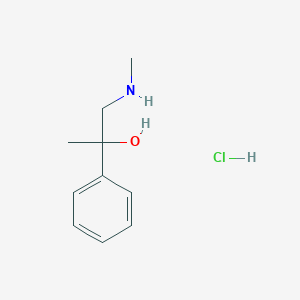
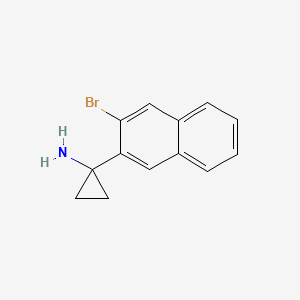
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)
